molecular formula C7H4BrF3O2S B1267817 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene CAS No. 312-20-9

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

Cat. No. B1267817
CAS RN: 312-20-9
M. Wt: 289.07 g/mol
InChI Key: BRNFLBCPGQCBQQ-UHFFFAOYSA-N
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Description

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, also known as 1-Bromo-4-trifluoromethylbenzenesulfonyl chloride, is an organosulfur compound that is used in the synthesis of pharmaceuticals and other compounds. It is a brominated version of 4-trifluoromethylbenzenesulfonyl chloride, which is an important intermediate in the synthesis of pharmaceuticals. It is a colorless, volatile solid with a melting point of 62-64°C. It is soluble in organic solvents and is stable in air.

properties

IUPAC Name

1-bromo-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNFLBCPGQCBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306139
Record name 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

CAS RN

312-20-9
Record name 312-20-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chromium trioxide (1.2 g, 11.7 mmol) was added to a solution of (4-bromophenyl)(trifluoromethyl)sulfane (1.5 g, 5.83 mmol), concentrated H2SO4 (6 mL), and H2O (10 mL). After stirring at rt for 2 h, the reaction mixture was poured into ice-water and extracted with EtOAc (3×60 mL). The combined organic layers were dried (MgSO4), concentrated, and purified by column chromatography on silica gel (EtOAc/petroleum ether=1:100) to give 960 mg of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene as a white solid. 1H NMR (CDCl3, 400 MHz): δ 7.89 (d, 2H), 7.85-7.81 (m, 2H). 13C NMR (CDCl3, 100 MHz): δ 133.4, 132.8, 132.1, 130.4, 119.7 (q, J=320 Hz).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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